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molecular formula C8H9BrS B8272423 4-Bromo-2-(cyclopropylmethyl)thiophene

4-Bromo-2-(cyclopropylmethyl)thiophene

Cat. No. B8272423
M. Wt: 217.13 g/mol
InChI Key: CAPJUHKRHLUTPA-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

(4-bromo-2-thienyl)(cyclopropyl)methanone (1.02 g, 4.4 mmol) was diluted in ethylene glycol (3.75 mL). Potassium hydroxide (809 mg, 14.4 mmol, 3.3 eq) and hydrazine hydrate (0.58 mL, 18 mmol, 4.2 eq) were added, and the reaction mixture was heated at 160° C. for 45 minutes behind a blast shield. The reaction was cooled to room temperature, water was added, and the pH adjusted to acidic (by pH paper) with 6M aqueous HCl. The mixture was extracted with dichloromethane, the combined organics dried over sodium sulfate, filtered, and concentrated. The crude product was purified by isco combiflash, eluting with 0-10% ethyl acetate in hexanes. The title compound was obtained as clear colorless oil (50 mg, 5%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
solvent
Reaction Step One
Quantity
809 mg
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([CH:9]2[CH2:11][CH2:10]2)=O)[S:5][CH:6]=1.[OH-].[K+].O.NN.Cl>C(O)CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH:9]2[CH2:11][CH2:10]2)[S:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)C1CC1
Name
Quantity
3.75 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
809 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.58 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by isco combiflash
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)CC1CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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